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molecular formula C14H20BrNSi B8663927 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 153942-69-9

1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No. B8663927
M. Wt: 310.30 g/mol
InChI Key: FMALJZMADPSXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952320

Procedure details

To a cold (-78°) solution of indole (4.0 g, 34 mmol) in THF (120 mL) was added nBuLi (2.5M/Hexanes) over 5 minutes. The solution was warmed to -10° (ice/salt bath) for 15 minutes, re-cooled to -78° and TBDMS-Cl (5.8 g, 38 mmol) was added in THF (30 mL). The solution was held at 0° for 3 hours, cooled to -78° and N-Bromosuccinimide (6.0 g, 34 mmol) was added in one portion. The solution was stirred coldfor 2 hours and then was allowed to warm to ambient temperature at which time hexane/pyridine (100 mL) was added to the solution and the resulting suspension was filtered over Celite. The organics were evaporated and the residue quickly purified by flash chromatography (hexanes/methylene chloride 2:1) giving 8.5 g of the desired compound as a slightly purple solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
hexane pyridine
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li]CCCC.[CH3:15][C:16]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])[CH3:17].[Br:23]N1C(=O)CCC1=O>C1COCC1.CCCCCC.N1C=CC=CC=1>[Si:19]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([Br:23])=[CH:2]1)([C:16]([CH3:18])([CH3:17])[CH3:15])([CH3:21])[CH3:20] |f:5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
hexane pyridine
Quantity
100 mL
Type
solvent
Smiles
CCCCCC.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred coldfor 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to -10° (ice/salt bath) for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to -78°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°
ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered over Celite
CUSTOM
Type
CUSTOM
Details
The organics were evaporated
CUSTOM
Type
CUSTOM
Details
the residue quickly purified by flash chromatography (hexanes/methylene chloride 2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)N1C=C(C2=CC=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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